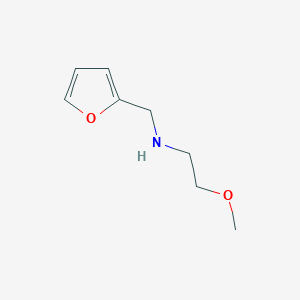

N-(2-furylmethyl)-N-(2-methoxyethyl)amine

Description

Contextualization within Furanic and Methoxyethyl Amine Chemistry

The chemical identity of N-(2-furylmethyl)-N-(2-methoxyethyl)amine is defined by its two principal substructures: the furylmethyl group and the methoxyethyl amine group. Understanding the chemistry of these individual components provides a framework for appreciating the properties and potential of the target molecule.

Furanic Amine Chemistry:

Furanic compounds, particularly those derived from lignocellulosic biomass like furfural (B47365), are considered key platform molecules for producing sustainable chemicals. mdpi.com The transformation of these bio-based furanics into valuable amine compounds is a significant area of research. mdpi.comresearchgate.net Furan-containing amines are utilized as raw materials and intermediates in various industries, including pharmaceuticals and agrochemicals. researchgate.net The synthesis of these amines often involves the reductive amination of furanic aldehydes and ketones. mdpi.com This process typically involves the condensation of a carbonyl group with an amine to form an imine, which is then hydrogenated to yield the desired amine product. mdpi.com The furan (B31954) ring itself is a versatile heterocyclic scaffold that can undergo various chemical transformations, allowing for the construction of complex molecular architectures.

Methoxyethyl Amine Chemistry:

The methoxyethyl group (CH₃OCH₂CH₂-) is a common structural motif in organic chemistry. 2-Methoxyethylamine (B85606), a primary amine, is a clear, colorless liquid used as a reagent in the synthesis of other compounds, such as lipid-like materials for RNAi therapeutics. chemicalbook.comlookchem.com Its physical properties, such as boiling point and density, are well-documented. The kinetics of its reactions have also been studied. chemicalbook.com The related secondary amine, bis(2-methoxyethyl)amine, is also a liquid reactant used in various chemical transformations, including palladium-catalyzed amination reactions to form aryl amines. The presence of the ether linkage within the methoxyethyl group can influence the solubility, basicity, and coordination properties of the amine.

The compound N-(2-furylmethyl)-N-(2-methoxyethyl)amine combines these two chemical domains. The furfuryl group provides a bio-based, aromatic heterocyclic component, while the N-(2-methoxyethyl) group introduces a flexible, oxygen-containing alkyl chain. This combination results in a molecule with a unique set of potential properties and reactivities, drawing from both the rich chemistry of furans and the established utility of methoxyethyl amines.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Furan-2-amine | C₄H₅NO | 83.09 | 29212-67-7 |

| Furan-3-amine | C₄H₅NO | 83.09 | 29212-69-9 |

| Kinetin (N-(furan-2-ylmethyl)-7H-purin-6-amine) | C₁₀H₉N₅O | 215.21 | 525-79-1 |

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|

| 2-Methoxyethylamine | C₃H₉NO | 75.11 | 95 | 109-85-3 |

| (2-Methoxyethyl)(methyl)amine | C₄H₁₁NO | 89.14 | - | 38256-93-8 |

| Bis(2-methoxyethyl)amine | C₆H₁₅NO₂ | 133.19 | 170-172 | 111-95-5 |

Significance of Tertiary Amine Structures in Academic Research

Amines are classified as primary, secondary, or tertiary based on the number of carbon atoms directly bonded to the nitrogen atom. libretexts.org Tertiary amines have three carbon substituents attached to the nitrogen, and consequently, they lack a hydrogen atom on the nitrogen. libretexts.orgbyjus.com This structural feature imparts specific chemical properties that make them highly significant in academic and industrial research.

The nitrogen atom in a tertiary amine is sp³ hybridized, resulting in a trigonal pyramidal geometry around the nitrogen. byjus.com The lone pair of electrons on the nitrogen atom is responsible for the basicity and nucleophilicity of amines. While the basicity of primary, secondary, and tertiary amines are broadly similar, the steric hindrance from the three organic substituents in tertiary amines can influence their reactivity. libretexts.org

The structure of tertiary amines is crucial to their function in various applications. nih.govrsc.org For instance, they are widely used as catalysts in organic synthesis. The tertiary amine functionality in tris(2-aminoethyl)amine (B1216632) (TREN), a common cross-linker, is known to promote internal catalysis, though it can also lead to undesired side effects like coloration due to oxidation. acs.org The electronic and steric properties of the groups attached to the nitrogen atom significantly affect the amine's performance. nih.gov Studies have shown that the structure of tertiary amines, including the nature of the leaving group, is important in various chemical reactions. nih.gov Furthermore, certain tertiary amines can function as "switchable polarity solvents," where their physical properties can be altered by a chemical trigger, a field where the N,N-dimethyl-n-alkylamine structure has been identified as important. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-6-4-9-7-8-3-2-5-11-8/h2-3,5,9H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORZPLSUZRRMRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406020 | |

| Record name | N-(2-furylmethyl)-N-(2-methoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831203-36-2 | |

| Record name | N-(2-furylmethyl)-N-(2-methoxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways

Reaction Repertoire of the Tertiary Amine Functionality

The tertiary amine motif is a cornerstone of many natural products and pharmaceutical molecules. sioc-journal.cn In N-(2-furylmethyl)-N-(2-methoxyethyl)amine, the nitrogen atom's lone pair of electrons makes it nucleophilic and basic. However, modern synthetic methods have expanded the reactivity beyond simple acid-base chemistry, focusing on the functionalization of the C-H bonds adjacent (in the α-position) to the nitrogen atom.

Visible light photoredox catalysis, for instance, has emerged as a powerful tool for the C-H functionalization of tertiary amines. sioc-journal.cn This method can generate an iminium cation or an α-amino carbon radical via a single electron transfer process. These reactive intermediates can then participate in a wide array of organic reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. sioc-journal.cndigitellinc.com For N-(2-furylmethyl)-N-(2-methoxyethyl)amine, this would enable functionalization at the methylene (B1212753) carbon of the furylmethyl group or the methylene carbon adjacent to the nitrogen on the methoxyethyl chain.

Furthermore, tertiary amines can undergo alkylation reactions with alkyl halides to form quaternary ammonium (B1175870) salts. libretexts.org They can also be oxidized, though this is often less controlled and can lead to a mixture of products. The specific reaction pathway is highly dependent on the chosen reagents and conditions.

Furan (B31954) Ring Reactivity and Transformations

The furan ring is an aromatic heterocycle, but it is less aromatic than benzene (B151609) and can participate in reactions characteristic of both aromatic and diene systems. Its reactivity is influenced by the electron-donating nature of the oxygen atom.

One of the most significant transformations of the furan ring is its hydrogenation to form the corresponding saturated tetrahydrofuran (B95107) (THF) derivative. rsc.org This reaction is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity of the reaction, either favoring hydrogenation of the ring or reduction of other functional groups. mdpi.com

Studies on various furan derivatives have shown that metals such as Palladium (Pd), Platinum (Pt), Ruthenium (Ru), Nickel (Ni), and Cobalt (Co) are effective for furan ring hydrogenation. mdpi.comrsc.org For instance, density functional theory (DFT) studies on furan hydrogenation over a Pd(111) surface indicate a sequential hydrogenation of the carbon atoms, leading to the formation of tetrahydrofuran. rsc.orgresearchgate.net The reaction proceeds through dihydrofuran and trihydrofuran intermediates. rsc.org

| Catalyst System | Primary Product from Furan Derivatives | Reference |

|---|---|---|

| Palladium (Pd) | Tetrahydrofurfuryl alcohol (THFA) | mdpi.com |

| Ruthenium (Ru) | 2-Methylfuran (from furfural) | mdpi.com |

| Nickel (Ni) | Tetrahydrofurfuryl alcohol (THFA) | mdpi.com |

| Cobalt (Co) | Tetrahydrofurfuryl alcohol (THFA) | mdpi.com |

| Platinum (Pt) | Tetrahydrofuran (THF) | rsc.org |

Applying these findings to N-(2-furylmethyl)-N-(2-methoxyethyl)amine, catalytic hydrogenation would be expected to saturate the furan ring, yielding N-(tetrahydro-2-furylmethyl)-N-(2-methoxyethyl)amine.

Ether Linkage Stability and Potential Cleavage

Ethers are generally considered to be chemically inert, which is why they are often used as solvents in chemical reactions. openstax.orgmasterorganicchemistry.com The C-O bond of the methoxyethyl group in N-(2-furylmethyl)-N-(2-methoxyethyl)amine is stable to most reagents, including halogens, dilute acids, and bases. openstax.org

However, this ether linkage can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.com Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction is a nucleophilic substitution that can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. openstax.orgwikipedia.org

SN2 Mechanism: If the ether has primary or secondary alkyl groups, the reaction proceeds via an SN2 pathway. The acid first protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon atom. openstax.orglibretexts.org In the case of N-(2-furylmethyl)-N-(2-methoxyethyl)amine, cleavage of the methoxyethyl group would likely involve nucleophilic attack on the methyl group, yielding N-(2-furylmethyl)-N-(2-hydroxyethyl)amine and methyl iodide.

SN1 Mechanism: If one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary, allylic, or benzylic), the cleavage occurs through an SN1 mechanism. openstax.orgchemistrysteps.com This is less relevant for the methoxyethyl group in the target molecule.

The cleavage is generally slow and often requires elevated temperatures. masterorganicchemistry.com

Multi-Component Reactions and Functionalization

The structural motifs within N-(2-furylmethyl)-N-(2-methoxyethyl)amine make it a potential candidate for multi-component reactions (MCRs), which are powerful tools for building molecular complexity in a single step.

The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid to form substituted amines. organic-chemistry.org Research has demonstrated the successful use of a closely related compound, N-allyl-N-(2-furylmethyl)amine, in Petasis sequence reactions. acs.orgnih.govsemanticscholar.org

In these studies, N-allyl-N-(2-furylmethyl)amine was reacted with an α-hydroxy aldehyde equivalent and various aryl or heteroaryl boronic acids. acs.orgnih.gov These reactions proceeded in good yields and served as a key step in the synthesis of complex polycyclic scaffolds. researchgate.net

| Amine Component | Aldehyde Component | Boronic Acid Component | Product Yield | Reference |

|---|---|---|---|---|

| N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Furan-3-boronic acid | 80% | nih.gov |

| N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 2-Thienylboronic acid | 70% | acs.org |

| N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Tolylboronic acid | 62% | nih.gov |

| N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Phenylboronic acid | 43% | nih.gov |

Given that N-(2-furylmethyl)-N-(2-methoxyethyl)amine is a secondary amine, it could readily participate as the amine component in a Petasis reaction, reacting with an aldehyde and a boronic acid to generate a more complex tertiary amine.

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule at a late step in its synthesis. acs.org This strategy is highly valuable in drug discovery for rapidly generating analogues for structure-activity relationship (SAR) studies. semanticscholar.orgrsc.org The C-H bonds of a molecule, typically considered unreactive, are targeted for transformation. acs.org

For N-(2-furylmethyl)-N-(2-methoxyethyl)amine, several positions are potential targets for LSF. The methylene C-H bonds of the furfuryl group are "benzylic-like" and could be susceptible to functionalization. Manganese-catalyzed intermolecular benzylic C-H amination has been shown to be highly site-selective and tolerant of functional groups, including tertiary amines. nih.gov This methodology could potentially be used to introduce a nitrogen-containing group at the furfuryl methylene position.

Furthermore, quinone-mediated protocols have been developed for the α-functionalization of amines, proceeding through the in-situ generation of reactive ketimine or enamine intermediates. semanticscholar.orgchemrxiv.org These strategies allow for the introduction of various carbon-centered nucleophiles at the α-position, providing a powerful platform for the diversification of complex amine-containing molecules. semanticscholar.orgrsc.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H and ¹³C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the initial and most crucial steps in structural characterization.

¹H NMR: This technique would identify all the unique proton environments in N-(2-furylmethyl)-N-(2-methoxyethyl)amine. The spectrum would show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) groups (CH₂), and the methoxy (B1213986) group (OCH₃). Key information such as chemical shift (position of the peak), integration (number of protons), and multiplicity (splitting pattern) would reveal how these groups are connected.

¹³C NMR: This experiment would detect all the unique carbon atoms in the molecule, including those in the furan ring, the methylene carbons, and the methoxy carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

While specific data is unavailable for the target compound, analysis of related structures like N-(2-furylmethyl)(4-methoxyphenyl)methanamine provides context for the types of signals that would be expected. spectrabase.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.eduemerypharma.com It would be used to trace the connectivity of protons within the 2-methoxyethyl and 2-furylmethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduemerypharma.com This provides a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. sdsu.eduemerypharma.com It is critical for connecting the different fragments of the molecule, for example, linking the methylene protons to the carbons of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's conformation.

Saturation Transfer Difference (STD) NMR for Ligand Binding Studies

STD NMR is a powerful method for studying the binding of small molecules (ligands) to large protein receptors. nih.govresearchgate.net If N-(2-furylmethyl)-N-(2-methoxyethyl)amine were to be investigated as a potential binder to a protein, STD NMR would be employed. The technique works by irradiating the protein and observing the transfer of this saturation to the bound ligand. nih.gov This allows for the identification of the specific protons on the ligand that are in close contact with the protein, a process known as epitope mapping. uea.ac.uknih.govuea.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. purdue.edu

High-Resolution Mass Spectrometry (HRMS-ESI)

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides an extremely accurate measurement of a molecule's mass. This allows for the determination of its elemental formula, confirming that the synthesized compound has the correct composition of atoms. nih.gov The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. While data for the target compound is absent, information on related phenethylamines demonstrates the utility of this technique. nih.govresearchgate.net

Native Mass Spectrometry in Protein Interaction Studies

Native MS is an emerging technique used to study intact protein-ligand complexes under non-denaturing conditions. nih.gov If N-(2-furylmethyl)-N-(2-methoxyethyl)amine were found to bind to a protein, Native MS could be used to detect the resulting noncovalent complex. nih.govfrontiersin.org This method can determine the stoichiometry of the interaction (how many ligand molecules bind to one protein molecule) and can be used as a screening tool to discover and characterize such interactions. nih.govrsc.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(2-furylmethyl)-N-(2-methoxyethyl)amine would be characterized by absorption bands corresponding to the vibrations of its constituent parts: the tertiary amine, the furan ring, the ether linkage, and the alkyl chains.

As a tertiary amine, the most notable feature in its IR spectrum would be the absence of N-H stretching and bending vibrations. orgchemboulder.comspectroscopyonline.com Primary amines show two N-H stretching bands and secondary amines show one, typically in the 3300-3500 cm⁻¹ region; the lack of any absorption in this region is a strong indicator of a tertiary amine structure. spectroscopyonline.comlibretexts.org

The key expected vibrational modes for N-(2-furylmethyl)-N-(2-methoxyethyl)amine are detailed below:

C-H Stretching: Vibrations from the furan ring's C-H bonds are expected at higher wavenumbers (>3000 cm⁻¹), while the C-H stretching from the methylene (CH₂) and methyl (CH₃) groups of the alkyl chains will appear just below 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bonds in aliphatic amines typically results in medium to weak bands in the 1250-1020 cm⁻¹ region. orgchemboulder.com

C-O Stretching: The ether linkage (C-O-C) is expected to produce a strong, characteristic absorption band, typically in the 1150-1085 cm⁻¹ range, due to its asymmetric stretching.

Furan Ring Vibrations: The furan moiety will exhibit several characteristic bands. These include C=C stretching vibrations within the 1600-1450 cm⁻¹ range and ring "breathing" modes. C-H in-plane and out-of-plane bending vibrations are also characteristic of the heterocyclic ring.

Table 1: Predicted Infrared (IR) Absorption Bands for N-(2-furylmethyl)-N-(2-methoxyethyl)amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Furan Ring | 3100 - 3150 | Medium |

| C-H Stretching | -CH₂-, -CH₃ (Alkyl) | 2850 - 2980 | Strong |

| C=C Stretching | Furan Ring | 1500 - 1600 | Medium-Variable |

| CH₂ Bending (Scissoring) | Alkyl Chains | ~1465 | Medium |

| C-N Stretching | Tertiary Amine | 1020 - 1250 | Medium-Weak |

| C-O-C Asymmetric Stretching | Ether | 1085 - 1150 | Strong |

| Ring Vibrations | Furan Ring | Various | Medium-Strong |

X-ray Diffraction Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As of now, a published crystal structure for N-(2-furylmethyl)-N-(2-methoxyethyl)amine has not been identified in crystallographic databases. However, a hypothetical analysis based on its molecular structure can predict the key features that such a study would reveal.

A single-crystal X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously define its conformation in the solid state. The molecule possesses significant conformational flexibility due to single bonds in the methoxyethyl and furylmethyl side chains.

The key conformational parameters to be determined would include:

The conformation of the methoxyethyl chain, particularly the gauche or anti arrangement around the CH₂-CH₂ and CH₂-O bonds.

The relative orientation of the furan ring with respect to the rest of the molecule.

Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to predict the lowest energy conformers of the molecule in the gas phase, which can then be compared to the experimentally determined solid-state structure. nih.govresearchgate.net Differences between the two can often be attributed to the influence of intermolecular forces in the crystal lattice.

In the solid state, molecules of N-(2-furylmethyl)-N-(2-methoxyethyl)amine would pack in a specific arrangement dictated by intermolecular forces. Since the molecule is a tertiary amine and lacks N-H bonds, it cannot act as a classical hydrogen bond donor. mdpi.com

Therefore, the crystal packing would be primarily governed by weaker interactions:

Weak Hydrogen Bonds: C-H···O and C-H···N interactions are likely to be significant. The ether oxygen is a potential hydrogen bond acceptor, as is the nitrogen atom. The various C-H bonds of the furan ring and alkyl chains can act as weak donors.

π-Interactions: The electron-rich furan ring could participate in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the face of the aromatic ring. researchgate.net Depending on the packing arrangement, weak π-π stacking between furan rings of adjacent molecules might also occur, although this is often offset by steric hindrance.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. nih.gov It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and energies of chemical reactions. For N-(2-furylmethyl)-N-(2-methoxyethyl)amine, DFT calculations can elucidate its fundamental chemical characteristics.

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.net For N-(2-furylmethyl)-N-(2-methoxyethyl)amine, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. These calculations, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), reveal the most stable conformation of the molecule. researchgate.net The resulting energetic data provides the molecule's total energy, stability, and other thermodynamic properties.

Table 1: Illustrative Optimized Geometric Parameters for N-(2-furylmethyl)-N-(2-methoxyethyl)amine This data is hypothetical and for illustrative purposes.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(furan)-C(methylene) | 1.51 Å |

| Bond Length | C(methylene)-N | 1.47 Å |

| Bond Length | N-C(ethyl) | 1.46 Å |

| Bond Angle | C(methylene)-N-C(ethyl) | 112.5° |

| Dihedral Angle | C(furan)-C(methylene)-N-C(ethyl) | 175.2° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a significant parameter; a small gap suggests high chemical reactivity and low kinetic stability. chalcogen.roajchem-a.com DFT calculations can map the electron density of these orbitals, identifying the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties This data is hypothetical and for illustrative purposes.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Electron-donating ability |

| LUMO Energy | -0.89 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.36 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.25 | Energy to remove an electron |

| Electron Affinity (A) | 0.89 | Energy released when gaining an electron |

The acid dissociation constant (pKa) is a critical property that influences a molecule's charge state, solubility, and interactions in biological systems. optibrium.com Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the protonation/deprotonation reaction in a solvent. kyushu-u.ac.jp This typically involves DFT calculations combined with a continuum solvation model (like PCM) to account for the solvent's effect. peerj.comcore.ac.uk Such calculations can accurately estimate the pKa of the tertiary amine in N-(2-furylmethyl)-N-(2-methoxyethyl)amine, providing insight into its behavior at different physiological pH levels.

Table 3: Illustrative Predicted Thermodynamic and Acidity Properties This data is hypothetical and for illustrative purposes.

| Property | Calculated Value |

|---|---|

| Predicted pKa (in water) | 8.95 |

| ΔG of Protonation (in water) | -51.1 kJ/mol |

| Enthalpy of Formation (gas phase) | -120.5 kJ/mol |

| Entropy (gas phase) | 450.2 J/(mol·K) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which serve as a valuable tool for confirming experimental assignments and understanding structural details. epfl.chsigmaaldrich.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of N-(2-furylmethyl)-N-(2-methoxyethyl)amine, a theoretical NMR spectrum can be generated and compared with experimental data.

Table 4: Illustrative Predicted ¹H NMR Chemical Shifts (vs. TMS) This data is hypothetical and for illustrative purposes.

| Proton Group | Predicted Shift (ppm) | Multiplicity |

|---|---|---|

| Furan-H5 | 7.35 | d |

| Furan-H4 | 6.31 | dd |

| Furan-H3 | 6.20 | d |

| Furan-CH₂-N | 3.65 | s |

| N-CH₂-CH₂O | 2.75 | t |

| CH₂-O-CH₃ | 3.48 | t |

| O-CH₃ | 3.30 | s |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate. nih.govmdpi.com For N-(2-furylmethyl)-N-(2-methoxyethyl)amine, docking studies could be performed against various biological targets to explore its potential pharmacological activity. The process involves generating conformations of the ligand and placing them into the receptor's binding site, followed by scoring the interactions (e.g., hydrogen bonds, hydrophobic interactions) to estimate the binding energy. mdpi.commdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the detailed step-by-step mechanism of a chemical reaction. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped. nih.gov This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics. For N-(2-furylmethyl)-N-(2-methoxyethyl)amine, this approach could be used to study its synthesis pathways or potential metabolic transformations, such as N-dealkylation or oxidation, by identifying the most energetically favorable reaction routes. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical investigation of N-(2-furylmethyl)-N-(2-methoxyethyl)amine. To date, dedicated studies focusing on the conformational analysis and molecular dynamics simulations of this particular compound have not been published. While research exists on the computational analysis of related furan (B31954) derivatives and molecules containing methoxyethyl groups, direct data on the potential energy surface, stable conformers, and dynamic behavior of N-(2-furylmethyl)-N-(2-methoxyethyl)amine is not available.

Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for elucidating the three-dimensional structures and motional properties of molecules. For a molecule like N-(2-furylmethyl)-N-(2-methoxyethyl)amine, with several rotatable bonds, a complex conformational landscape is expected. A conformational analysis would typically identify various low-energy structures, or conformers, and quantify their relative stabilities. This would involve mapping the potential energy surface by systematically rotating the key dihedral angles, such as those around the C-N and C-O bonds.

Molecular dynamics simulations would further provide insights into the dynamic behavior of these conformers in a simulated environment, such as in a solvent, over a period of time. This would allow for the study of conformational transitions and the time-averaged properties of the molecule, offering a more realistic picture of its behavior in a condensed phase.

Although no specific data tables for N-(2-furylmethyl)-N-(2-methoxyethyl)amine can be presented, a hypothetical conformational analysis would likely focus on the rotational barriers and preferred orientations of the furylmethyl and methoxyethyl substituents relative to the central nitrogen atom. The interplay of steric hindrance and potential intramolecular interactions would dictate the most stable conformations.

Similarly, a molecular dynamics study would be expected to reveal the flexibility of the molecule and the timescales of different motions. For instance, the furan ring itself is largely planar, but the side chains would exhibit considerable flexibility.

In the absence of direct research, any detailed discussion on the conformational preferences and dynamic properties of N-(2-furylmethyl)-N-(2-methoxyethyl)amine would be purely speculative. Future computational studies are required to provide the specific data needed for a thorough understanding of the molecular-level characteristics of this compound.

Investigation of N-(2-furylmethyl)-N-(2-methoxyethyl)amine Reveals No Publicly Available Data on Specific Biological Activity Mechanisms

Despite a comprehensive search of scientific literature and databases, no specific research findings are publicly available for the compound N-(2-furylmethyl)-N-(2-methoxyethyl)amine concerning its interaction with monoaminergic systems, modulation of ion channels and receptors, or its enzyme inhibition profile.

The investigation sought to detail the biological activity of this specific chemical entity according to a defined research outline. However, the search yielded no studies that have evaluated N-(2-furylmethyl)-N-(2-methoxyethyl)amine for the following mechanisms:

Interaction with Monoaminergic Systems: There is no available data on the monoamine oxidase (MAO) inhibition profile of N-(2-furylmethyl)-N-(2-methoxyethyl)amine. Furthermore, no studies were found that investigated its effects on synaptic transmission or long-term potentiation in cellular models.

Modulation of Ion Channels and Receptors: The binding affinity of N-(2-furylmethyl)-N-(2-methoxyethyl)amine to voltage-gated calcium channel subunits, such as α2δ-1, has not been reported in the accessible scientific literature.

Enzyme Inhibition Studies: There is no information regarding the potential for N-(2-furylmethyl)-N-(2-methoxyethyl)amine to inhibit protein kinases like Casein Kinase 2 (CK2) or to act via allosteric modulation mechanisms on any enzyme.

Investigation of Biological Activity Mechanisms

Enzyme Inhibition Studies

DNA Gyrase (DnaG) Inhibition Mechanisms

No published studies were identified that investigate the inhibitory effects of N-(2-furylmethyl)-N-(2-methoxyethyl)amine on DNA gyrase (DnaG) or elucidate the potential mechanisms of such inhibition.

Structure-Activity Relationship (SAR) Derivations in Biological Contexts

There is no available information on the structure-activity relationships of N-(2-furylmethyl)-N-(2-methoxyethyl)amine.

Influence of Furan (B31954) Ring Modification on Activity

No research has been published detailing how modifications to the furan ring of N-(2-furylmethyl)-N-(2-methoxyethyl)amine influence its biological activity.

Role of the Methoxyethyl Moiety in Biological Interactions

The role of the methoxyethyl moiety in the biological interactions of N-(2-furylmethyl)-N-(2-methoxyethyl)amine has not been described in the scientific literature.

In Vitro Biological System Investigations

No in-vitro studies investigating the biological effects of N-(2-furylmethyl)-N-(2-methoxyethyl)amine have been found in the public domain.

Cell-based Assays for Target Engagement

There are no published cell-based assays that demonstrate the target engagement of N-(2-furylmethyl)-N-(2-methoxyethyl)amine.

Gene Expression Modulation Studies

No studies on the modulation of gene expression by N-(2-furylmethyl)-N-(2-methoxyethyl)amine have been reported.

Derivatives and Analogues of N 2 Furylmethyl N 2 Methoxyethyl Amine

Structural Diversity and Synthetic Routes to Analogues

The synthesis of analogues of N-(2-furylmethyl)-N-(2-methoxyethyl)amine leverages several established and modern organic chemistry techniques to achieve structural diversity. A primary and highly versatile method is reductive amination . This process typically involves the reaction of a furan-based aldehyde or ketone, such as 5-hydroxymethylfurfural (B1680220) (HMF) or a substituted furan-2-carbaldehyde, with a primary or secondary amine. researchgate.netresearchgate.net The reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the target amine.

Commonly employed reaction conditions for reductive amination include the use of reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) in a solvent such as 1,2-dichloroethane. nih.gov For example, the synthesis of a pyrrolidine-based analogue was achieved by reacting 5-(3-nitrophenyl)furan-2-carbaldehyde (B76496) with 2-(4-methoxyphenyl)pyrrolidine (B1587203) in the presence of NaBH(OAc)₃ and acetic acid. nih.gov

The choice of catalyst is crucial for the efficiency and selectivity of reductive amination, especially in industrial applications. Catalytic systems using both noble metals (e.g., Palladium, Ruthenium) and non-noble metals (e.g., Copper, Nickel) loaded onto supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) have been successfully implemented. researchgate.net Copper-based catalysts are particularly noted for their ability to favor the hydrogenation of C=N bonds over C=C bonds, which is advantageous for selectivity. researchgate.net

More advanced synthetic strategies to create diversity include:

Palladium-catalyzed cross-coupling reactions , such as Stille coupling, to first synthesize complex aryl-furan structures, which can then be further functionalized. nih.gov For instance, tetrakistriphenylphosphine palladium can be used to couple a tributylstannyl furan (B31954) with a bromo arylbenzonitrile. nih.gov

Multi-component reactions , where several starting materials are combined in a single step to rapidly generate molecular complexity.

Flow chemistry processes , which allow for the continuous synthesis of amines from starting materials like alkyl mesylates and aqueous methylamine, offering advantages in scalability and safety. researchgate.net

These synthetic routes provide chemists with the tools to generate a wide array of analogues by varying the furan precursor, the amine component, and the reaction conditions.

Systematic Derivatization for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound to understand how specific structural features influence its biological activity. For furan-based amine compounds, derivatization focuses on three main areas: the furan ring, the amine group, and any additional substituents.

A study on furan-based inhibitors of the ST2 protein provides a clear example of systematic derivatization. nih.gov Researchers synthesized a series of analogues by modifying substituents on both a phenyl ring attached to the furan and a second phenyl ring attached to a pyrrolidine (B122466) moiety. The inhibitory activity of these compounds was measured as the half-maximal inhibitory concentration (IC₅₀).

Key findings from this SAR study include:

Position of Substituents: The position of a nitro group on the furan-adjacent phenyl ring was critical. A para-nitro substituted compound (3b) showed a two-fold lower IC₅₀ value (indicating higher potency) than the parent inhibitor. nih.gov

Nature of Substituents: On the second phenyl ring, introducing groups like dimethyl amine, pyrrolidine, or piperidine (B6355638) at the 4-position improved activity by 2-3 folds compared to the unsubstituted analogue. nih.gov In contrast, a carboxylic acid group at the same position led to reduced activity. nih.gov

The table below summarizes the IC₅₀ values for selected derivatives from this study, illustrating the impact of systematic modifications.

| Compound | Substituent on Phenyl Ring B (4-position) | IC₅₀ (μM) |

| 3c | Dimethyl amine | 19.60 |

| 4a | Pyrrolidine | ~15-23 |

| 4b | Piperidine | ~15-23 |

| 9a | Methyl ester | ~15-23 |

| 10 | Carboxylic acid | > 46.65 |

| Data derived from a study on 1-(Furan-2ylmethyl)Pyrrolidine-Based ST2 inhibitors. nih.gov |

These SAR studies are essential for rational drug design, allowing for the optimization of potency and selectivity by identifying which structural modifications lead to favorable changes in activity. biomolther.orgresearchgate.net

Furan Ring Modifications and Their Impact on Properties

Modifying the central furan ring can have a profound impact on the compound's chemical and physical properties. These modifications can range from simple substitution on the ring to its complete replacement with another heterocyclic system.

Substitution on the Furan Ring: The introduction of substituents onto the furan ring alters its electronic properties and steric profile. In a study on intrinsically flame-retardant epoxy resins, the effect of furan ring substitution on char formation—a key factor in flame retardancy—was investigated. researchwithrowan.com It was found that the network position of the furan ring (whether it was in the main polymer chain or as a pendant group) had a greater impact than substitution. However, comparing a monosubstituted furan diepoxy (PolyFDE) to a disubstituted methyl furan diepoxy (PolyMethyl-FDE) showed a significant difference in char yield. researchwithrowan.com

| Furan-based Epoxy Resin | Furan Ring Position & Substitution | Char Yield at 1000 °C (%) |

| PolyFDE | Pendant, Monosubstituted | 38.6 ± 0.7 |

| PolyMethyl-FDE | Pendant, Disubstituted | 22.4 ± 2.1 |

| PolyTGDFDA | Main-chain | 44.0 ± 0.6 |

| Data from an investigation into furan-based epoxy resins. researchwithrowan.com |

Replacement of the Furan Ring: In some cases, the entire furan ring is replaced with other aromatic or heterocyclic systems to modulate properties. In research on analogues of the drug furamidine, replacing the central furan linker with benzimidazole (B57391) or indole (B1671886) rings led to enhanced DNA binding and increased antiparasitic activity. nih.gov This demonstrates that the furan ring can be viewed as a scaffold that can be exchanged for other bioisosteres to improve biological function.

Impact on Physical Properties: The presence of the furan ring itself, compared to other aromatic systems like benzene (B151609), influences material properties. Molecular dynamics simulations of epoxy networks showed that a furan-based structure resulted in a higher Young's modulus compared to an analogous benzene-based structure. rsc.org This was attributed to the furan ring leading to reduced mobility of polymer chains and increased packing efficiency, likely due to higher van der Waals energy. rsc.org The furan ring is also susceptible to ring-opening reactions under certain conditions, which can alter the final structure and properties of materials derived from it. mdpi.com

Alkyl Chain and Amine Substitution Variations

Variations in the non-furan portion of the molecule, specifically the N-(2-methoxyethyl)amine moiety, are critical for fine-tuning the compound's properties. This includes altering the length and functionality of the alkyl chain and changing the substituents on the nitrogen atom.

Amine Substitution: The degree of substitution on the amine nitrogen (i.e., primary, secondary, tertiary) significantly affects its nucleophilicity and steric hindrance. masterorganicchemistry.com Modifying the groups attached to the nitrogen is a common SAR strategy. For example, in studies of 2,5-dimethoxyphenylpiperidines, N-methyl and N-ethyl derivatives were found to be substantially less potent than the secondary amine analogue, suggesting that N-alkylation was unfavorable for activity in that specific scaffold. nih.gov This highlights that while creating a tertiary amine like N-(2-furylmethyl)-N-(2-methoxyethyl)amine can be a target, the specific nature of the alkyl groups is crucial.

Alkyl Chain Variation: The "2-methoxyethyl" group can also be modified. Changes in the length, branching, or the presence of functional groups along this chain can influence solubility, metabolic stability, and target binding. Studies on N-alkyl 4-methylaminorex (B1203063) (4-MA) analogues showed that systematically lengthening the N-alkyl chain (from methyl to ethyl to propyl) converted the compound's activity from a potent, non-selective neurotransmitter releaser to a more selective one with a different pharmacological profile. researchgate.net

Furthermore, introducing bulky alkyl groups can have a significant impact on a molecule's biological properties. In a study of aromatic amines, attaching sterically demanding groups like tert-butyl or adamantyl far from the amino function was shown to decrease or even eliminate the mutagenicity of the parent compounds. nih.gov This suggests that modifications to the alkyl chains can serve to mitigate undesirable off-target effects. The metabolism of alkyl amines can also be influenced by their structure, with N-dealkylation and N-hydroxylation being common metabolic pathways. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

Future research into the synthesis of N-(2-furylmethyl)-N-(2-methoxyethyl)amine is likely to focus on the development of more efficient, sustainable, and atom-economical methods. Traditional synthetic routes to N-substituted furfurylamines often involve the reductive amination of furfural (B47365). mdpi.comacs.org While effective, these methods can sometimes require harsh reaction conditions or expensive catalysts.

Emerging trends suggest a move towards innovative catalytic systems. For instance, the use of non-precious metal catalysts and the development of one-pot reaction cascades are promising avenues. mdpi.com Research into novel synthetic pathways for N-(2-furylmethyl)-N-(2-methoxyethyl)amine could explore these areas, aiming to improve yield, reduce waste, and utilize milder reaction conditions. A key goal will be to develop synthetic strategies that are both economically viable and environmentally benign.

A potential area of investigation is the direct use of biomass-derived furfural in a continuous flow process, which could offer advantages in terms of scalability and safety. Furthermore, the development of photoredox catalysis or electrocatalysis for the synthesis of this compound could provide greener alternatives to traditional reductive amination protocols.

Exploration of Untapped Biological Activity Profiles

The biological activities of N-substituted furfurylamines are diverse, with documented examples of antimicrobial, anticancer, and anti-inflammatory properties in related compounds. researchgate.net However, the specific biological profile of N-(2-furylmethyl)-N-(2-methoxyethyl)amine remains largely uncharacterized. Future research should, therefore, involve comprehensive screening of this compound against a wide range of biological targets.

Initial investigations could focus on its potential as an antimicrobial agent, given the known activity of other furan (B31954) derivatives. researchgate.net High-throughput screening campaigns against various bacterial and fungal strains could quickly identify any promising leads. Furthermore, its structural similarity to compounds with known anticancer activity suggests that evaluating its cytotoxic effects on different cancer cell lines would be a worthwhile endeavor.

Beyond these initial screens, more targeted approaches could be employed. For example, based on the structural motifs present in the molecule, it could be tested for activity against specific enzyme families, such as kinases or proteases, which are important drug targets. The exploration of its potential as a neuroactive agent, given that many small amine-containing molecules interact with the central nervous system, could also be a fruitful area of research.

| Potential Biological Activity | Rationale for Investigation |

| Antimicrobial | Furan core is present in many known antimicrobial agents. |

| Anticancer | Structural similarities to other cytotoxic furan derivatives. |

| Anti-inflammatory | Amine and ether functionalities are common in anti-inflammatory drugs. |

| Neuroactivity | Small molecule amine with potential to cross the blood-brain barrier. |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding experimental research and reducing the need for extensive trial-and-error synthesis and testing. For N-(2-furylmethyl)-N-(2-methoxyethyl)amine, advanced computational modeling can be applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR) studies on a series of related N-substituted furfurylamines could help to elucidate the structural features that are crucial for any observed biological activity. nih.gov This, in turn, would enable the rational design of new derivatives of N-(2-furylmethyl)-N-(2-methoxyethyl)amine with potentially enhanced potency or selectivity.

Molecular docking simulations can be used to predict how N-(2-furylmethyl)-N-(2-methoxyethyl)amine might interact with the binding sites of various biological targets. nih.gov This in silico screening approach can help to prioritize which biological assays are most likely to yield positive results, thus saving time and resources. Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Density functional theory (DFT) calculations can be employed to understand the electronic properties of the molecule, which can be correlated with its reactivity and potential for metabolic transformation. This information is valuable for predicting its pharmacokinetic profile and potential toxicological liabilities.

Integration of Chemo- and Biocatalytic Strategies

The integration of chemical and biological catalysis, often referred to as chemo-enzymatic synthesis, is a rapidly growing field that combines the best of both worlds: the versatility of chemical reactions and the high selectivity and mild reaction conditions of enzymatic transformations. nih.govnih.gov Future research on the synthesis of N-(2-furylmethyl)-N-(2-methoxyethyl)amine should explore the potential of such integrated strategies.

One promising approach involves the use of transaminases for the amination of furfural to produce the primary amine, followed by a chemical step for the introduction of the 2-methoxyethyl group. mdpi.com This would leverage the high enantioselectivity of the enzyme to potentially produce chiral versions of the target molecule, which could have interesting and distinct biological activities.

Sustainable Chemistry and Biorefinery Applications

The principles of sustainable chemistry and the concept of the biorefinery are central to the future of chemical manufacturing. N-(2-furylmethyl)-N-(2-methoxyethyl)amine, being derivable from furfural, which is a key platform chemical produced from lignocellulosic biomass, is well-positioned to be part of a sustainable chemical industry. mdpi.comnih.gov

Future research should focus on developing integrated biorefinery processes where biomass is efficiently converted into a range of valuable products, including N-(2-furylmethyl)-N-(2-methoxyethyl)amine. This will involve optimizing the upstream processes for biomass pretreatment and furfural production, as well as the downstream processes for the synthesis and purification of the target amine. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-furylmethyl)-N-(2-methoxyethyl)amine?

- The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-furylmethylamine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the product. Purification via column chromatography using ethyl acetate/hexane gradients is advised to isolate the amine .

- Alternatively, reductive amination between 2-furylmethylaldehyde and 2-methoxyethylamine using NaBH₃CN or H₂/Pd-C in methanol may provide higher selectivity .

Q. How can the purity and structural integrity of this compound be validated?

- Use ¹H/¹³C NMR to confirm substituent connectivity (e.g., furyl protons at δ 6.2–7.4 ppm and methoxyethyl signals at δ 3.3–3.5 ppm).

- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- FT-IR can verify N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. What solvent systems are optimal for studying its physicochemical properties?

- Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility for spectroscopic analysis. For partition coefficient (log P) determination, use octanol-water shake-flask methods with HPLC quantification .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate its electronic structure and reactivity?

- Employ hybrid functionals like B3LYP (which integrates exact exchange terms) to model electron density distribution and frontier molecular orbitals. Basis sets such as 6-31G(d,p) are suitable for predicting nucleophilic/electrophilic sites .

- Validate computational results against experimental UV-Vis spectra (e.g., π→π* transitions in the furan ring) .

Q. What role does this amine play in enhancing solubility for polymer or PNA (peptide nucleic acid) applications?

- The methoxyethyl group reduces crystallinity via steric hindrance, while the furyl moiety provides π-stacking opportunities. Incorporate it into polymer backbones via copolymerization (e.g., with styrene derivatives) to improve aqueous solubility .

- In PNAs, attach the amine to terminal glycine units to disrupt aggregation without altering Watson-Crick base pairing .

Q. How does this compound coordinate with transition metals, and what catalytic applications exist?

- The tertiary amine and furan oxygen act as Lewis bases. Synthesize Zn(II) or Co(II) complexes (e.g., using ZnCl₂ in ethanol) for hydrolytic catalysis, as demonstrated for ester hydrolysis .

- Characterize coordination geometry via X-ray crystallography or EXAFS to confirm tetrahedral vs. octahedral metal environments .

Data Contradictions and Resolution

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to resolve discrepancies?

- Discrepancies may arise from impurities or hydration states. Perform thermogravimetric analysis (TGA) to rule out solvent retention.

- Use dynamic light scattering (DLS) to detect aggregates in nonpolar solvents (e.g., toluene) that falsely suggest low solubility .

Q. Divergent DFT vs. experimental dipole moments: Methodological adjustments?

- Include solvent effects (e.g., PCM model for acetonitrile) in DFT calculations. Compare with gas-phase experimental data (e.g., microwave spectroscopy) to isolate solvent contributions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.